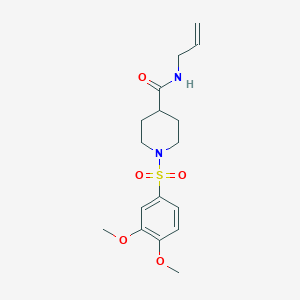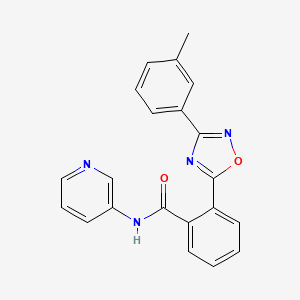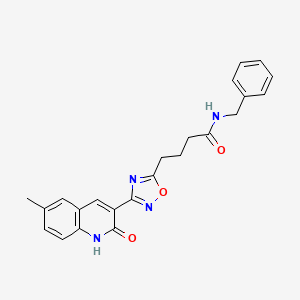
N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Studies have shown that this compound can induce apoptosis or programmed cell death in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has also been found to inhibit the activity of various kinases, such as PI3K, AKT, and mTOR, which are involved in cell survival and growth.
Biochemical and Physiological Effects:
N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been found to possess potent anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. In addition, this compound has shown significant antimicrobial, anti-inflammatory, and antioxidant activities, which may be useful in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. One possible direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to optimize its chemical structure to improve its potency and selectivity towards specific targets. Furthermore, the development of novel drug delivery systems may enhance the bioavailability and pharmacokinetics of this compound, making it more effective in vivo. Overall, the research on N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has shown promising results, and further investigation may lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carboxylic acid hydrazide with benzyl bromide, followed by the condensation of the resulting product with 4-chlorobutanoyl chloride and sodium azide. The final product is obtained after purification using column chromatography. This synthetic approach has been reported in several research articles, and it has been found to be a reliable method for obtaining N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide with high purity.
Applications De Recherche Scientifique
N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several research studies have demonstrated that this compound exhibits significant antimicrobial, anti-inflammatory, and antioxidant activities. In addition, it has been found to possess potent anticancer properties and has shown promising results in the treatment of various types of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-benzyl-4-[3-(6-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15-10-11-19-17(12-15)13-18(23(29)25-19)22-26-21(30-27-22)9-5-8-20(28)24-14-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODVMOHETKSQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)CCCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)

![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
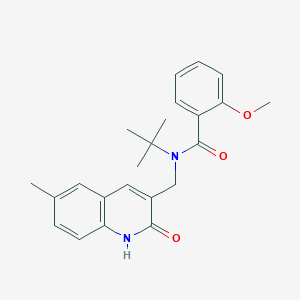
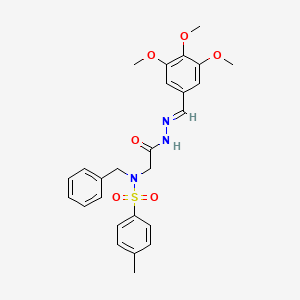

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)
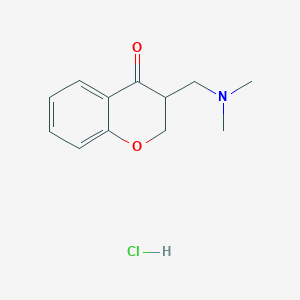
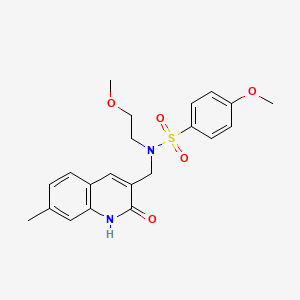
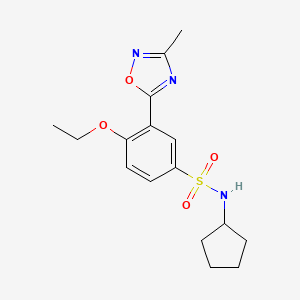
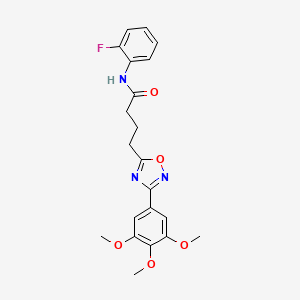
![3-(benzylsulfamoyl)-N-[(furan-2-yl)methyl]-4-methoxybenzamide](/img/structure/B7713881.png)
